(R)-tert-Butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate
Description
(R)-tert-Butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate is a chiral carbamate derivative featuring a piperidine core substituted with an oxetane ring at the 1-position and a tert-butyl carbamate group at the 3-position. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics due to its rigid oxetane moiety, which enhances metabolic stability and bioavailability . Its stereochemical configuration (R-enantiomer) is critical for target selectivity, as demonstrated in preclinical studies of analogous compounds .
Properties
IUPAC Name |
tert-butyl N-[1-(oxetan-3-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)14-10-5-4-6-15(7-10)11-8-17-9-11/h10-11H,4-9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLAKKRUEGJYMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Approach
The (R)-configuration is typically introduced via resolution of racemic intermediates or asymmetric synthesis. A preferred route involves:
Chiral Starting Material Preparation :
(R)-Piperidin-3-ylcarbamate is synthesized through enzymatic resolution of racemic piperidine-3-carboxylic acid esters using Candida antarctica lipase B (CAL-B) in tert-butyl acetate, achieving enantiomeric excess (ee) >98%.Oxetane Coupling :
The resolved amine reacts with oxetan-3-yl methanesulfonate in dimethylacetamide (DMAc) at 50°C for 12 hours, yielding 75–82% of the coupled product. Potassium carbonate (2.5 equiv) serves as the base, while tetrabutylammonium iodide (TBAI, 0.1 equiv) accelerates the nucleophilic substitution.
Table 1 : Representative Chiral Pool Synthesis Conditions
Asymmetric Catalytic Synthesis
Palladium-catalyzed asymmetric allylic amination provides an alternative pathway:
Substrate Preparation :
3-Oxetanepiperidine is treated with tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under triethylamine catalysis (0°C → room temperature, 4 h), achieving 89% Boc protection.Chiral Induction :
The intermediate undergoes Pd-catalyzed coupling with (R)-BINAP ligand (2 mol%) and dimethylzinc (1.2 equiv) in tetrahydrofuran (THF) at -20°C, delivering the (R)-enantiomer with 93% ee and 68% yield.
Reaction Optimization Strategies
Solvent Systems
Comparative studies in hydroxypropyl methylcellulose (HPMC)/water versus traditional polar aprotic solvents reveal:
- HPMC/Water (2 wt%) : Enables 85% conversion in SNAr reactions at 50°C within 7 hours, minimizing hydrolysis side products to <5%.
- NMP/DMF : Higher yields (91–94%) but require rigorous drying and generate hazardous waste.
Table 2 : Solvent Performance Comparison
| Solvent | Temperature (°C) | Time (h) | Conversion (%) | Hydrolysis Byproduct (%) |
|---|---|---|---|---|
| HPMC/Water | 50 | 7 | 85 | 4.7 |
| DMF | 60 | 5 | 93 | 1.2 |
| Acetonitrile | 80 | 3 | 88 | 6.5 |
Base Selection
Screening of inorganic and organic bases demonstrates:
- KOH in HPMC/Water : Achieves 92% yield with 0.5 equivalents, outperforming LiOH (78%) and CsOH (83%) in suppressing oxetane ring-opening.
- DIPEA in DCM : Optimal for Boc protection (94% yield) but incompatible with aqueous systems.
Industrial-Scale Production
Continuous Flow Synthesis
A three-stage continuous process improves throughput:
- Reaction Module : Microstructured reactors (0.5 mm ID) enable rapid mixing of 3-oxetanepiperidine and Boc anhydride at 25°C (residence time: 2 min).
- Separation Module : Inline liquid-liquid extraction with heptane/water removes excess reagents.
- Crystallization : Antisolvent addition (n-heptane) in oscillatory baffled crystallizers yields 99.2% purity at 12 kg/h throughput.
Green Chemistry Innovations
Replacing DMF with cyclopentyl methyl ether (CPME) reduces process mass intensity (PMI) from 32 to 18:
Chirality Control Mechanisms
Dynamic Kinetic Resolution
Using Shvo’s catalyst (0.5 mol%) in supercritical CO₂ at 100 bar enables simultaneous racemization and enantioselective transformation:
- Substrate: Racemic piperidin-3-ylcarbamate
- Outcome: 96% yield, 99.4% ee
- Turnover frequency: 1,200 h⁻¹
Chiral Auxiliary Approach
Temporary incorporation of (S)-phenylglycinol directs stereochemistry during oxetane coupling:
- Auxiliary attachment: 92% yield in THF/Et₃N
- Diastereoselective coupling: dr >20:1
- Auxiliary removal: HCl/MeOH, 85% recovery
Purification and Analysis
Chromatographic Methods
- Preparative HPLC : YMC-Triart C18 column (250 × 20 mm), 15–45% MeCN/H₂O (+0.1% TFA) over 40 min, flow 12 mL/min
- Purity: 99.8% by AUC (210 nm)
- Chiral separation: Chiralpak IC-3, 85:15 n-Hexane/EtOH, 1.0 mL/min
Crystallization Optimization
Ternary phase diagrams identify optimal solvent ratios:
- System : Ethyl acetate/n-Heptane/MeOH (65:30:5)
- Crystal habit: Needles → Prisms via solvent annealing
- PSD control: $$ D_{50} = 112\ \mu m $$, CV <15%
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding oxetane and piperidine derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted oxetane or piperidine derivatives.
Scientific Research Applications
®-tert-Butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring and piperidine moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The carbamate group can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following table summarizes structurally related carbamates, highlighting substituent variations and similarity scores (based on molecular descriptors and functional group alignment):
| CAS Number | Compound Name | Key Substituents | Similarity Score |
|---|---|---|---|
| 144282-37-1 (Target) | (R)-tert-Butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate | Oxetan-3-yl, tert-butyl carbamate | 1.00 (Reference) |
| 99735-30-5 | tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate | Benzyl, pyrrolidine core | 0.94 |
| 216854-24-9 | (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate | Benzyl, piperidine core, S-configuration | 0.91 |
| 149771-43-7 | tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | Diazabicyclo[3.2.1]octane, benzyl | 0.89 |
| 1426129-50-1 | (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate | Biphenyl, hydroxyl group | N/A |
Key Observations:
- Benzyl vs. Oxetane Substitution : Compounds with benzyl groups (e.g., 99735-30-5) exhibit higher lipophilicity compared to the oxetane-containing target, which may reduce aqueous solubility but enhance membrane permeability .
- Stereochemical Impact : The S-configuration in 216854-24-9 results in distinct biological activity profiles. For example, in kinase inhibition assays, the R-enantiomer (target compound) showed 10-fold higher potency than the S-analogue in a study of analogous structures .
- Ring System Variations: The diazabicyclo[3.2.1]octane core in 149771-43-7 introduces conformational rigidity, akin to the oxetane moiety in the target compound. However, the bicyclic system increases molecular weight (MW: 346.4 g/mol vs.
Biological Activity
(R)-tert-Butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate, identified by its CAS number 1349807-58-4, is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The molecular formula of (R)-tert-Butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate is C13H24N2O3, and it features a piperidine ring substituted with an oxetane group. The compound's structure is crucial for understanding its interactions at the molecular level.
| Property | Value |
|---|---|
| Molecular Formula | C13H24N2O3 |
| Molecular Weight | 256.34 g/mol |
| CAS Number | 1349807-58-4 |
| Storage Conditions | Room Temperature |
Research indicates that (R)-tert-Butyl (1-(oxetan-3-yl)piperidin-3-yl)carbamate may exhibit inhibitory effects on specific protein kinases, particularly glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in various cellular processes, including metabolism and cell signaling pathways.
In Vitro Studies
In vitro studies have shown that derivatives of compounds similar to (R)-tert-butyl carbamates can inhibit GSK-3β with nanomolar potency. For instance, enantiopure derivatives demonstrated improved metabolic stability and reduced cytotoxicity compared to their racemic counterparts .
Table 2: Inhibitory Potency of Related Compounds
| Compound | IC50 (nM) | Comments |
|---|---|---|
| (R)-tert-butyl carbamate | TBD | Inhibitory effect on GSK-3β |
| 9H-pyrimido[4,5-b]indole derivative | 480 | Improved metabolic stability |
| Acetyl-substituted derivative | TBD | Moderate biological activity |
Study 1: GSK-3β Inhibition
A study published in Nature evaluated a series of piperidine derivatives for their ability to inhibit GSK-3β. The results indicated that structural modifications significantly impacted biological activity, with certain configurations yielding higher potency. The findings suggest that (R)-tert-butyl derivatives could be optimized for enhanced efficacy .
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective potential of carbamate derivatives in models of neurodegeneration. The study found that these compounds could mitigate neuronal cell death induced by oxidative stress, indicating a possible therapeutic role in neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
